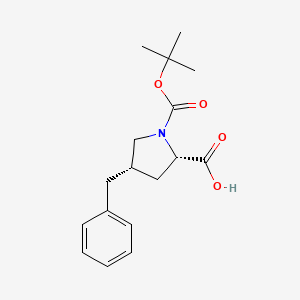

(4S)-1-Boc-4-benzyl-L-proline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNHKKRLLDYCIZ-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451894 | |

| Record name | (4S)-1-Boc-4-benzyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83623-78-3 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-(phenylmethyl)-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83623-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-1-Boc-4-benzyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83623-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of (4S)-1-Boc-4-benzyl-L-proline

Abstract

(4S)-1-Boc-4-benzyl-L-proline is a conformationally constrained, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptidomimetics. Its defined stereochemistry and structural motifs make it a valuable building block for synthesizing novel therapeutics, including enzyme inhibitors and peptide scaffolds. The precise confirmation of its molecular structure and stereochemical integrity is a non-negotiable prerequisite for its application in drug development, where structural deviations can lead to significant changes in biological activity and safety profiles. This guide presents a comprehensive, multi-technique approach to the unambiguous structural elucidation of this compound, grounded in the principles of orthogonal analytical validation. We will detail the causality behind experimental choices and provide field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (Chiral HPLC).

Foundational Molecular Attributes

Before delving into analytical methodologies, it is crucial to establish the theoretical chemical identity of the target compound.

-

IUPAC Name: (2S,4S)-1-(tert-butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid

-

Molecular Formula: C₁₇H₂₃NO₄

-

Molecular Weight: 305.37 g/mol

-

Monoisotopic Mass: 305.1627 Da

The molecule's structure consists of four key regions, each producing a distinct analytical signature:

-

L-Proline Core: A five-membered pyrrolidine ring defining the backbone.

-

N-Boc Group: A tert-butyloxycarbonyl protecting group on the ring nitrogen, essential for synthetic applications.[1]

-

C4-Benzyl Group: A benzyl substituent at the 4-position of the pyrrolidine ring.

-

Carboxylic Acid: The C2 functional group, defining it as an amino acid.

The stereochemistry is critical: the L-proline framework dictates an (S) configuration at the C2 alpha-carbon, and the specific isomer of interest possesses an (S) configuration at the C4 position.

The Orthogonal Analytical Framework

A single analytical technique is insufficient for complete structural verification. We employ an orthogonal approach, where each method interrogates different molecular properties. This creates a self-validating system where the collective data provide a high-confidence, unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, as it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1]

¹H NMR Spectroscopy: Mapping the Proton Framework

¹H NMR confirms the presence and connectivity of all hydrogen atoms. The characteristic signal of the Boc group is a sharp singlet for its nine equivalent protons, typically found far upfield.[1]

Table 1: Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Key Diagnostic Feature |

|---|---|---|---|

| Boc (t-Butyl) | Singlet | ~1.45 | Confirms Boc group presence; integrates to 9H. |

| Proline Ring H | Multiplets | 1.80 - 4.40 | Complex region due to ring puckering and diastereotopicity. |

| α-H (C2-H) | Multiplet | ~4.25 | Key proton of the amino acid core. |

| Benzyl CH₂ | Multiplet | ~2.70 | Diastereotopic protons adjacent to a stereocenter. |

| Aromatic (Ph) | Multiplets | 7.15 - 7.35 | Confirms benzyl group; integrates to 5H. |

| Carboxylic Acid OH | Broad Singlet | >10.0 | Often broad and may exchange with D₂O. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the spectrometer. Lock the field frequency using the solvent's deuterium signal. Shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire the spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃: δ 7.26 ppm).[1]

-

Analysis: Integrate all peaks and assign them to the corresponding protons in the structure.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides a count of unique carbon atoms and information about their chemical nature (alkane, aromatic, carbonyl).

Table 2: Expected ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Atom | Approx. Chemical Shift (δ, ppm) | Key Diagnostic Feature |

|---|---|---|

| Boc (CH₃)₃ | ~28.4 | Confirms tert-butyl methyls. |

| Boc C (CH₃)₃ | ~80.5 | Confirms the quaternary carbon of the Boc group. |

| Boc C =O | ~154.0 | Carbamate carbonyl signal. |

| Proline Ring C | 30.0 - 60.0 | Aliphatic carbons of the pyrrolidine ring. |

| α-C (C2) | ~59.0 | Alpha-carbon of the amino acid. |

| Benzyl CH₂ | ~38.0 | Benzylic carbon. |

| Aromatic (Ph) | 126.0 - 140.0 | Aromatic carbons. |

| Carboxylic Acid C =O | ~178.0 | Carboxyl carbonyl, typically downfield. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

-

Processing & Analysis: Process the data and calibrate using the solvent peak (CDCl₃: δ 77.16 ppm).[1] Assign all signals to the corresponding carbon atoms.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

MS provides the exact molecular weight, which is a fundamental characteristic of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[][]

Expected Results (Positive Ion ESI-MS):

-

Protonated Molecule [M+H]⁺: Expected m/z = 306.1700

-

Sodium Adduct [M+Na]⁺: Expected m/z = 328.1519

Fragmentation Analysis: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns. For Boc-protected amino acids, a prominent loss corresponds to the Boc group.[4]

-

Loss of isobutylene (-56 Da): [M+H - C₄H₈]⁺

-

Loss of the entire Boc group (-100 Da): [M+H - C₅H₈O₂]⁺

-

Loss of t-butanol (-74 Da): A potential rearrangement-based fragmentation.[4]

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

-

Instrument Setup: Operate the mass spectrometer in positive ion ESI mode. Acquire a full scan spectrum over a relevant m/z range (e.g., 100-500).

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its m/z value to the theoretical exact mass. If available, perform MS/MS on the parent ion to observe characteristic fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Table 3: Expected FTIR Absorption Bands

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, sharp |

| Carbamate (Boc) | C=O stretch | 1680 - 1700 | Strong, sharp |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 2980 | Medium-Strong |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium, multiple bands |

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the spectrum (e.g., 32 scans, 4 cm⁻¹ resolution).

-

Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the proposed structure.

Chiral HPLC: Guardian of Stereochemical Integrity

For a chiral molecule with multiple stereocenters, confirming the stereochemical purity is as important as confirming the connectivity. Chiral HPLC is the gold standard for separating enantiomers and diastereomers.[5][6] Polysaccharide-based chiral stationary phases are highly effective for separating proline derivatives.[][5]

Experimental Protocol: Chiral HPLC

-

Column Selection: Utilize a polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Prepare a mobile phase consisting of a non-polar solvent, an alcohol modifier, and an acidic additive. A typical starting condition is Hexane:Ethanol:Trifluoroacetic Acid (TFA) at a ratio of 90:10:0.1 (v/v/v).[7]

-

Instrument Setup: Set the flow rate to 1.0 mL/min and the column temperature to 25 °C. Set the UV detector to an appropriate wavelength for the benzyl chromophore (e.g., 210 nm or 254 nm).

-

Sample Preparation: Prepare a standard of the target compound at ~0.5 mg/mL in the mobile phase. If available, also prepare a sample of a different stereoisomer or a racemic mixture to confirm peak identity and resolution.

-

Analysis: Inject 10 µL of the sample. Monitor the chromatogram for the elution of the major peak.

-

Quantification: Calculate the stereochemical purity (as % area) by integrating all observed peaks. The enantiomeric/diastereomeric excess should be ≥98% for high-purity material.

Conclusion: A Unified Structural Verdict

The structural elucidation of this compound is finalized by integrating the data from all orthogonal techniques.

The final confirmation rests on the collective agreement of all datasets: MS confirms the correct mass, FTIR confirms the expected functional groups, NMR provides the definitive atom-by-atom connectivity map, and chiral HPLC validates the specific stereochemical configuration. This rigorous, multi-faceted approach ensures the identity, purity, and stereochemical integrity of this compound, satisfying the stringent quality requirements for its use in research and drug development.

References

-

Title: Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography Source: ResearchGate URL: [Link]

-

Title: Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC Source: ResearchGate URL: [Link]

-

Title: Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry Source: PubMed URL: [Link]

-

Title: HPLC Separation of Enantiomers of a-Substituted Proline Analogues by the Application of (S)-N-(4 Source: ResearchGate URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Synthesis of N-Boc-4-benzyl-L-proline

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, scientifically grounded methodology for the synthesis of N-Boc-4-benzyl-L-proline, a valuable substituted amino acid derivative for peptide synthesis and drug discovery. 4-substituted prolines are critical components in medicinal chemistry, often used to impose specific conformational constraints on peptide backbones, thereby enhancing biological activity or stability.[1][2] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations, and practical insights essential for a successful synthesis. We present a robust, multi-step pathway starting from the readily available N-Boc-cis-4-hydroxy-L-proline. The guide includes detailed experimental protocols, characterization data, troubleshooting advice, and a complete set of references to authoritative literature, designed for researchers, chemists, and professionals in the field of drug development.

Strategic Overview and Retrosynthetic Analysis

The synthesis of N-Boc-4-benzyl-L-proline requires the stereocontrolled introduction of a benzyl group at the C4 position of the N-Boc-L-proline scaffold. Several synthetic strategies can be envisioned, but the most practical approach leverages commercially available and stereochemically defined starting materials to minimize complex purification and resolution steps.

Our selected strategy begins with N-Boc-cis-4-hydroxy-L-proline. This choice is predicated on two key factors:

-

Availability: This starting material is commercially available with high enantiomeric purity, providing a solid stereochemical foundation for the synthesis.[3]

-

Functionality: The hydroxyl group at the C4 position serves as a versatile chemical handle for the subsequent introduction of the benzyl moiety.

The overall synthetic workflow can be visualized as follows:

Caption: High-level workflow for the synthesis of N-Boc-4-benzyl-L-proline.

This pathway involves an initial esterification for carboxyl protection, followed by oxidation of the secondary alcohol to a ketone. The key C-C bond is then formed via a Grignard reaction. Subsequent dehydration and stereoselective hydrogenation establish the desired stereochemistry at the C4 position, followed by final deprotection of the ester to yield the target carboxylic acid.

Core Synthesis: Mechanism and Rationale

Protection and Oxidation (Steps 1 & 2)

The synthesis commences with the protection of the carboxylic acid of N-Boc-cis-4-hydroxy-L-proline as a methyl ester. This is a critical step to prevent unwanted side reactions of the free carboxylate during the subsequent oxidation and Grignard steps. Esterification can be achieved under standard conditions, for example, using DCC/methanol.[4]

Following esterification, the secondary alcohol at C4 is oxidized to the corresponding ketone, N-Boc-4-oxo-L-proline methyl ester.[5] A Swern oxidation or a Dess-Martin periodinane (DMP) oxidation are commonly employed for this transformation due to their mild conditions, which minimize the risk of epimerization at the adjacent C5 stereocenter. The resulting ketone is a pivotal intermediate for the introduction of the benzyl group.

Carbon-Carbon Bond Formation via Grignard Reaction (Step 3)

The core of the synthesis is the addition of a benzyl nucleophile to the C4 carbonyl. A Grignard reaction, utilizing benzylmagnesium chloride (BnMgCl), is an effective method for this transformation.[6] The carbon atom of the C-Mg bond is highly nucleophilic and readily attacks the electrophilic carbonyl carbon.[7]

Caption: Mechanism of Grignard addition to the 4-keto-proline intermediate.

This reaction proceeds through a nucleophilic addition mechanism to form a magnesium alkoxide intermediate, which, upon aqueous workup, yields the tertiary alcohol, N-Boc-4-benzyl-4-hydroxy-L-proline methyl ester. It is crucial to perform this reaction under strictly anhydrous conditions, as Grignard reagents react readily with water.[7]

Dehydration and Stereoselective Reduction (Steps 4 & 5)

The tertiary alcohol is not the final target. The hydroxyl group must be removed. A direct reductive deoxygenation is challenging. Therefore, a two-step dehydration-hydrogenation sequence is employed. Treatment of the tertiary alcohol with a mild acid catalyst (e.g., p-toluenesulfonic acid) or a reagent like Martin's sulfurane promotes elimination of water to form the more stable exocyclic alkene, N-Boc-4-benzylidene-L-proline methyl ester.

The final crucial step is the stereoselective hydrogenation of this alkene. The stereochemical outcome is directed by the existing stereocenter at C2. Catalytic hydrogenation using palladium on carbon (Pd/C) typically results in the delivery of hydrogen from the sterically less hindered face of the pyrrolidine ring, yielding the desired cis-relationship between the C2 carboxyl group and the C4 benzyl group. This stereochemical preference is a common and reliable feature in the reduction of substituted prolines.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of N-Boc-4-oxo-L-proline methyl ester

-

To a solution of N-Boc-cis-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add Dess-Martin periodinane (1.2 eq) in one portion at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir vigorously for 30 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the title compound as a white solid.

Protocol 3.2: Synthesis of N-Boc-4-benzyl-4-hydroxy-L-proline methyl ester

-

Dissolve the N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M) in a flame-dried, three-neck flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add benzylmagnesium chloride (1.5 eq, ~1.0 M solution in THF) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature. Add ethyl acetate and water.

-

Separate the layers and extract the aqueous phase twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product is typically used in the next step without further purification.

Protocol 3.3 & 3.4: Dehydration and Hydrogenation

-

(Dehydration) Dissolve the crude tertiary alcohol from the previous step in toluene (~0.1 M) and add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 4-6 hours.

-

Cool the reaction to room temperature, wash with saturated NaHCO₃ solution and then brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude alkene.

-

(Hydrogenation) Dissolve the crude N-Boc-4-benzylidene-L-proline methyl ester in methanol (~0.1 M).

-

Add 10% Palladium on Carbon (Pd/C) (10% w/w).

-

Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-16 hours at room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-benzyl-L-proline methyl ester.

Protocol 3.5: Saponification to N-Boc-4-benzyl-L-proline

-

Dissolve the crude methyl ester in a mixture of THF and water (3:1).

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-8 hours until TLC indicates complete consumption of the ester.

-

Concentrate the mixture in vacuo to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH ~3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, N-Boc-4-benzyl-L-proline.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product. A combination of HPLC and NMR spectroscopy is recommended.[8]

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation | Signals corresponding to the Boc group (~1.4 ppm), benzyl protons (aromatic ~7.2-7.4 ppm, benzylic CH₂ ~2.8-3.1 ppm), and proline ring protons. The presence of rotamers due to the N-Boc group may lead to signal duplication.[8][9] |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the Boc carbonyl and quaternary carbon, aromatic carbons, and the distinct carbons of the proline ring and benzyl group.[10] |

| LC-MS | Purity & Mass Verification | A major peak on the chromatogram indicating high purity. The mass spectrum should show the expected molecular ion peak [M+H]⁺ or [M+Na]⁺. |

| Chiral HPLC | Enantiomeric Purity | Comparison with an authentic racemic standard or the opposite enantiomer can confirm high enantiomeric excess (>98% ee). |

Troubleshooting and Field-Proven Insights

| Problem | Probable Cause | Recommended Solution |

| Low yield in Oxidation | Incomplete reaction or over-oxidation. | Ensure anhydrous conditions. Monitor carefully by TLC and avoid prolonged reaction times. Consider alternative oxidants like TEMPO/bleach for scalability. |

| Low yield in Grignard reaction | Wet reagents/glassware; low reactivity of Grignard reagent. | Flame-dry all glassware. Use freshly prepared or titrated Grignard reagent. Ensure the reaction is kept at a low temperature during addition.[11] |

| Mixture of diastereomers after hydrogenation | Poor facial selectivity of the catalyst. | Ensure high-quality catalyst. Alternative catalysts like Rhodium on alumina or Crabtree's catalyst can be explored for improved stereoselectivity. |

| Incomplete Saponification | Steric hindrance around the ester. | Increase reaction time or temperature moderately (e.g., to 40 °C). Ensure sufficient equivalents of LiOH are used. |

Conclusion

The synthesis of N-Boc-4-benzyl-L-proline presented herein is a robust and reliable route that leverages established chemical transformations. By starting with a stereochemically defined precursor and carefully controlling the key C-C bond formation and reduction steps, this valuable building block can be prepared with high purity and stereochemical fidelity. The detailed protocols and troubleshooting guide provide researchers with the necessary tools to successfully implement this synthesis in a laboratory setting, enabling further advancements in peptide chemistry and drug discovery.

References

- Crosby, S. R., et al. (n.d.). Intermediates for the Synthesis of 4-Substituted Proline Derivatives.

- Thieme Chemistry. (n.d.). Synthesis of 4-(Arylmethyl)proline Derivatives.

- ResearchGate. (n.d.). Synthesis of 4-(Arylmethyl)proline Derivatives.

- Rainier, J. D., et al. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central.

- ResearchGate. (n.d.). Figure 2. Solution-phase synthesis of 4-substituted proline derivatives....

- New Reactions. (2011). Proline: Not Your Typical Amino Acid?.

- ChemicalBook. (n.d.). N-BENZYL-L-PROLINE synthesis.

- Molecules. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. PMC - NIH.

- Organic Syntheses. (n.d.). L-Proline.

- Ossila. (n.d.). N-Boc-4,4-difluoro-L-proline | CAS 203866-15-3.

- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications.

- Molecules. (n.d.). Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH.

- Google Patents. (n.d.). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

- BenchChem. (n.d.). A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline.

- Bocsci. (n.d.). What are the applications of N-BOC-4-carbonyl-L-L-Proline methyl ester in drug synthesis?.

- Smolecule. (n.d.). N-Boc-glycyl-L-proline benzyl ester.

- PubMed. (1999). Convenient Synthesis of L-proline Benzyl Ester.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- ChemicalBook. (n.d.). L-Proline benzyl ester hydrochloride synthesis.

- Sigma-Aldrich. (n.d.). Convenient synthesis of L-proline benzyl ester.

- BenchChem. (n.d.). N-Boc-cis-4-hydroxy-L-proline | 87691-27-8.

- Aapptec Peptides. (n.d.). Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4.

- ECHEMI. (n.d.). 31795-93-4, N-BENZYL-L-PROLINE Formula.

- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.

- Chemistry LibreTexts. (2023). Grignard Reagents.

- ACS Omega. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC - NIH.

- ChemicalBook. (n.d.). BOC-L-Proline(15761-39-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). L-Proline benzyl ester hydrochloride(16652-71-4) 1H NMR spectrum.

- BMRB. (n.d.). N-Boc-L-proline | C10H17NO4 | MD Topology | NMR | X-Ray.

- SpectraBase. (n.d.). boc-(R)-Gamma-(4-fluoro-benzyl)-L-proline, tms - Optional[13C NMR].

- Google Patents. (n.d.). CN104326960A - Method for preparing Boc-L-proline.

- PubChem - NIH. (n.d.). N-Benzyl-L-proline | C12H15NO2 | CID 728719.

- ChemScene. (n.d.). 31795-93-4 | N-Benzyl-L-proline.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BOC-L-Proline(15761-39-4) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (4S)-1-Boc-4-benzyl-L-proline

An In-Depth Technical Guide to the Physical and Chemical Properties of (4S)-1-Boc-4-benzyl-L-proline

Introduction

This compound is a synthetic derivative of the amino acid L-proline, a class of molecule that plays a critical role in the structure and function of proteins and peptides.[1] This compound is distinguished by three key structural features: the foundational L-proline scaffold, which imparts significant conformational rigidity; a benzyl group at the 4-position of the pyrrolidine ring, which introduces hydrophobicity and potential for aromatic interactions; and a tert-butoxycarbonyl (Boc) protecting group on the ring's nitrogen atom.

The Boc group is an acid-labile protecting group essential in peptide synthesis, allowing for the sequential addition of amino acids by protecting the amine during coupling reactions and enabling selective removal under mild acidic conditions.[2][] The unique combination of a constrained backbone and a functionalizable side chain makes this compound and its analogues valuable building blocks in medicinal chemistry and drug discovery. They are used to create structurally diverse peptides and peptidomimetics with tailored biological, pharmaceutical, and physicochemical properties.[1][4] This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and applications for researchers and drug development professionals.

Compound Identification and Structure

Chemical Structure

The structure incorporates a pyrrolidine ring with defined stereochemistry at both the alpha-carbon (C2) and the gamma-carbon (C4), a carboxylic acid, an N-Boc group, and a C4-benzyl substituent.

Nomenclature and Key Identifiers

Proper identification is critical, as several diastereomers exist, such as (4R)-1-Boc-4-benzyl-L-proline. The properties of these isomers can differ significantly.

| Identifier | Value | Reference |

| IUPAC Name | (2S,4S)-1-(tert-butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid | |

| Common Name | This compound | |

| Molecular Formula | C₁₇H₂₃NO₄ | [5][6] |

| Molecular Weight | 305.37 g/mol | [5][6] |

| Exact Mass | 305.162708 g/mol | [6] |

| CAS Number | 153074-95-4 (for the 4R isomer) | [5][6] |

Physical Properties

The physical properties of this compound are dictated by its molecular structure, including the bulky, lipophilic Boc and benzyl groups, and the polar carboxylic acid.

| Property | Value / Description | Reference |

| Appearance | Typically a white to off-white powder or crystalline solid. | [7][8] |

| Melting Point | 100-102 °C (for the related (2S,4R) diastereomer). | [6] |

| Solubility | Generally soluble in organic solvents such as dichloromethane (DCM), methanol, ethyl acetate, and dimethylformamide (DMF). Limited solubility in water. | [8][9] |

| Optical Rotation | A specific value for the (4S) isomer is not reported, but the related compound Boc-(R)-γ-benzyl-L-proline exhibits an optical rotation of [α]D20 = -65 ± 1º (c=1 in DCM). | [9] |

The presence of the tert-butyl and benzyl groups increases the molecule's nonpolar character, contributing to its solubility in organic solvents, a crucial attribute for its use in solid-phase peptide synthesis (SPPS). Conversely, the carboxylic acid provides a site for hydrogen bonding and potential salt formation, though its influence is moderated by the larger hydrophobic moieties.

Chemical Properties and Reactivity

The reactivity of this compound is centered around its two primary functional groups: the N-Boc protecting group and the C-terminal carboxylic acid.

The Role and Reactivity of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide chemistry, valued for its predictable and selective reactivity.

-

Acid Lability : The Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), typically in a 20-50% solution in a solvent like dichloromethane (DCM).[2] This reaction proceeds via a stable tert-butyl carbocation, which is scavenged to form isobutylene and carbon dioxide, leaving the free amine of the proline ring.

-

Base and Nucleophile Stability : It is highly stable to basic conditions (e.g., piperidine, NaOH) and resistant to many nucleophiles and hydrazinolysis.[] This orthogonality is fundamental to multi-step synthesis, allowing for the deprotection of other protecting groups (e.g., Fmoc) without affecting the Boc-protected amine.

-

Hydrogenolysis Stability : The Boc group is stable to catalytic hydrogenation, a method often used to remove benzyl-type protecting groups (like Cbz or benzyl esters).[] This allows for selective deprotection strategies when multiple protecting groups are present in a molecule.

Reactivity of the Carboxylic Acid

The carboxylic acid at the C2 position is the site for forming new amide (peptide) bonds. For this to occur, it must first be "activated" to create a better leaving group. This is a standard procedure in peptide synthesis, involving reagents such as:

-

Carbodiimides : Dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).

-

Uronium/Aminium Salts : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

Once activated, the carboxylic acid readily reacts with the free amine of another amino acid to form a peptide bond.

Stability and Storage

This compound is a chemically stable compound under standard laboratory conditions.[] For long-term integrity, it should be stored in a cool, dry, and dark environment in a tightly sealed container to prevent degradation from moisture or prolonged exposure to acidic or basic vapors.[10][11]

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity, purity, and structure of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals include aromatic protons (7.0-7.5 ppm) from the benzyl group, a singlet for the nine protons of the tert-butyl group (~1.4 ppm), and a complex series of multiplets for the diastereotopic protons on the pyrrolidine ring and the benzylic CH₂ group. Due to restricted rotation around the N-Boc amide bond, it is common to observe two distinct sets of signals (rotamers), leading to broadened or duplicated peaks.[12]

-

¹³C NMR : Characteristic signals for the carbonyls of the Boc group (~154 ppm) and the carboxylic acid (~175-179 ppm), the quaternary carbon of the Boc group (~80 ppm), aromatic carbons (125-140 ppm), and aliphatic carbons of the pyrrolidine ring are expected.[13]

-

-

Infrared (IR) Spectroscopy : Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), strong C=O stretches for the urethane and carboxylic acid groups (~1650-1750 cm⁻¹), and C-H stretches for aromatic and aliphatic groups.[13]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement consistent with the molecular formula C₁₇H₂₃NO₄.[12] Common fragmentation patterns include the loss of the Boc group (100 Da) or the tert-butyl group (57 Da).

Applications in Research and Development

The unique structural features of this molecule make it a powerful tool in several scientific domains.

Peptide Synthesis and Structural Biology

Incorporating 4-substituted prolines into a peptide sequence is a proven strategy for modulating its three-dimensional structure.[4] The rigid pyrrolidine ring restricts the available backbone torsion angles, often inducing specific secondary structures like β-turns. The benzyl group at the 4-position provides a bulky, hydrophobic side chain that can influence peptide folding, enhance stability, and participate in hydrophobic or π-stacking interactions within a protein binding pocket.[4][14]

Medicinal Chemistry and Drug Design

This proline derivative serves as a versatile scaffold in the design of novel therapeutics.[14] It is particularly useful for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as enhanced stability against enzymatic degradation.[15] The benzyl group can be a key pharmacophoric element, interacting with hydrophobic regions of target proteins, making it a valuable building block for developing enzyme inhibitors or receptor antagonists.[9]

Experimental Protocol: N-Boc Deprotection

This protocol describes a standard laboratory procedure for removing the Boc protecting group to yield the free amine, ready for subsequent reactions.

Objective: To cleave the N-Boc group from this compound.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Acid Addition: Slowly add TFA (10-20 eq) to the stirred solution. The amount can be adjusted; often a 25-50% v/v solution of TFA in DCM is used.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Work-up (Optional): If the free base is required, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash carefully with saturated NaHCO₃ solution until the aqueous layer is neutral or basic. Caution: CO₂ evolution.

-

Extraction: Wash the organic layer with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product, (4S)-4-benzyl-L-proline. The product is often obtained as a TFA salt if the neutralization step is omitted.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely published, general precautions for similar powdered, non-volatile organic compounds should be followed.

-

Hazard Classification : May cause skin, eye, and respiratory irritation as a dust.[16]

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[16] Avoid contact with skin and eyes. Practice good laboratory hygiene and wash hands thoroughly after handling.[7][16]

-

Spills and Disposal : In case of a spill, sweep up the solid material carefully to avoid generating dust and place it in a sealed container for disposal.[16] Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable, synthetically versatile building block for chemists and pharmacologists. Its well-defined stereochemistry, conformationally constrained scaffold, and orthogonal protecting group strategy make it an ideal component for the rational design of complex peptides and small-molecule therapeutics. A thorough understanding of its physical properties, chemical reactivity, and analytical signatures is essential for its effective application in advancing research in structural biology and drug discovery.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 101987, Benzyloxycarbonyl-L-proline. Available from: [Link]

-

Advanced ChemBlocks. N-Boc-(4R)-4-benzyl-L-proline 95% | CAS 153074-95-4. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 728719, N-Benzyl-L-proline. Available from: [Link]

-

D'Este, F., et al. (2012). Stereoselective Synthesis of Quaternary Proline Analogues. Molecules, 17(11), 13458-13481. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

-

Córdova, A., Reed, N. N., Ashley, J. A., & Janda, K. D. (1999). Convenient Synthesis of L-proline Benzyl Ester. Bioorganic & Medicinal Chemistry Letters, 9(21), 3119-3122. Available from: [Link]

-

Sunresin. Boc / Bzl Solid Phase Synthesis. Available from: [Link]

-

Bach, T. M. H., & Takagi, H. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology, 97(15), 6623-6634. Available from: [Link]

-

Valence Labs. L-Proline Benzyl Ester Hydrochloride | 16652-71-4. Available from: [Link]

-

Martínez-Peña, F., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5678. Available from: [Link]

-

Spiers, M. J., et al. (2007). Spirobicyclic Diamines. Part 3: Synthesis and Metal Complexation of Proline-Derived[17][17]-Spirodiamines. Arkivoc, 2007(15), 101-115. Available from: [Link]

-

Raftery, M. J., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Bioconjugate Chemistry, 27(6), 1549-1561. Available from: [Link]

-

Ruzza, C., et al. (2022). New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. Molecules, 27(19), 6667. Available from: [Link]

-

Cusabio. Boc-(R)-alpha-(4-tert-Butyl-benzyl)-proline. Available from: [Link]

Sources

- 1. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Boc-(4R)-4-benzyl-L-proline 95% | CAS: 153074-95-4 | AChemBlock [achemblock.com]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. valencelabs.co [valencelabs.co]

- 11. cusabio.com [cusabio.com]

- 12. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arrow.tudublin.ie [arrow.tudublin.ie]

- 14. chemimpex.com [chemimpex.com]

- 15. mdpi.com [mdpi.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to (4S)-1-Boc-4-benzyl-L-proline: Identification, Synthesis, and Application

Abstract: This technical guide provides a comprehensive overview of (4S)-1-Boc-4-benzyl-L-proline, a valuable synthetic building block for researchers, chemists, and drug development professionals. We delve into its definitive identification, provide a detailed and validated protocol for its synthesis and purification, and explore its structural characterization through modern analytical techniques. Furthermore, this document elucidates the compound's significance and applications, rooted in the unique conformational constraints imposed by 4-substituted proline derivatives in peptide and peptidomimetic design.

Introduction: The Strategic Value of Conformationally Constrained Prolines

Proline and its derivatives are unique among amino acids due to the conformational restraint imposed by their cyclic structure, which significantly influences the backbone torsion angles of peptides.[1] The strategic placement of substituents on the proline ring offers a powerful tool to further modulate these conformational preferences, thereby guiding the secondary structure of peptides and proteins.[1][2] Specifically, 4-substituted prolines have been extensively exploited to stabilize or destabilize specific conformations, such as β-turns or polyproline II (PPII) helices, making them invaluable in medicinal chemistry for designing potent and selective inhibitors, therapeutic peptides, and molecular probes.[2][3][4]

The subject of this guide, this compound, combines the conformational influence of a 4-benzyl group with the widely used tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its clean, acid-labile removal.[5][6][] This guide serves as a practical resource for the synthesis, characterization, and strategic implementation of this important non-canonical amino acid.

Part 1: Core Identification and Physicochemical Properties

Unambiguous identification is the foundation of all chemical research. The core identifiers for this compound are summarized below.

| Identifier | Data | Source |

| CAS Number | 83623-78-3 | [8] |

| IUPAC Name | (2S,4S)-1-(tert-butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid | |

| Molecular Formula | C₁₇H₂₃NO₄ | [8] |

| Molecular Weight | 305.37 g/mol | [8] |

| Appearance | White to off-white solid (typical) | |

| Chirality | (2S, 4S) configuration |

Part 2: Synthesis and Purification Protocol

Experimental Rationale

The most direct and efficient laboratory-scale synthesis of this compound involves the N-protection of the corresponding free amino acid, (4S)-4-benzyl-L-proline. This precursor is commercially available, obviating a more complex, multi-step synthesis from other proline derivatives like hydroxyproline. The chosen reagent, di-tert-butyl dicarbonate ((Boc)₂O), is the industry standard for Boc protection due to its high reactivity under mild basic conditions and the benign nature of its byproducts (tert-butanol and CO₂). The protocol below is designed to be a self-validating system, where successful execution yields a product whose analytical data will match the characterization profile in Part 3.

Detailed Step-by-Step Methodology

Reaction: Boc-protection of (4S)-4-benzyl-L-proline.

Materials:

-

(4S)-4-benzyl-L-proline (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (3.0 eq)

-

Solvents: 1,4-Dioxane, Deionized Water, Ethyl Acetate, Hexanes

-

Reagents for work-up: 1 M Hydrochloric Acid (HCl), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Dissolution: In a round-bottom flask, dissolve (4S)-4-benzyl-L-proline (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 1 M aqueous solution of NaHCO₃. Stir at room temperature until all solids have dissolved.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the solution. Rationale: A slight excess of the Boc anhydride ensures complete conversion of the starting material.

-

Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo to remove the 1,4-dioxane.

-

Aqueous Work-up (Extraction):

-

Dilute the remaining aqueous residue with deionized water and transfer to a separatory funnel.

-

Perform a wash with ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities. Discard the organic layer.

-

Carefully acidify the aqueous layer to pH 2-3 using 1 M HCl. The product should precipitate as a white solid or oil. Causality: Protonation of the carboxylate renders the product significantly less water-soluble, enabling its extraction into an organic solvent.

-

Extract the product from the acidified aqueous layer with three portions of ethyl acetate.

-

Combine the organic extracts.

-

-

Drying and Filtration: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄. Filter the solution to remove the drying agent.

-

Final Purification: Concentrate the filtrate in vacuo to yield the crude product. If necessary, purify further via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The final product, this compound, should be obtained as a white solid upon removal of the solvent.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 3: Analytical Characterization for Structure Verification

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and purity of Boc-protected amino acids.[5] The following table summarizes the expected data from key analytical methods.

| Technique | Expected Observations and Interpretation |

| ¹H NMR | Rotamers: The spectrum will likely show two sets of peaks for the proline ring and Boc group protons due to slow rotation around the N-Boc carbamate bond. Boc Group: A sharp singlet at ~1.4 ppm integrating to 9H.[5] Benzyl Group: A multiplet between 7.1-7.3 ppm (5H, aromatic) and signals for the benzylic CH₂ protons. Proline Ring: Complex multiplets for the α-CH, β-CH₂, γ-CH, and δ-CH₂ protons, consistent with the substituted pyrrolidine ring structure. |

| ¹³C NMR | Boc Group: Characteristic signals at ~80 ppm (quaternary C) and ~28 ppm (3 x CH₃).[5] Carbonyls: Two signals in the range of 155-178 ppm for the Boc and carboxylic acid carbonyl carbons. Benzyl Group: Signals in the aromatic region (~126-140 ppm) and a signal for the benzylic CH₂ carbon. Proline Ring: Signals corresponding to the Cα, Cβ, Cγ, and Cδ carbons. |

| FT-IR | O-H Stretch: A broad band from 2500-3300 cm⁻¹ (carboxylic acid). C-H Stretches: Peaks around 2850-3000 cm⁻¹ (aliphatic) and 3010-3080 cm⁻¹ (aromatic). C=O Stretches: Two strong, distinct peaks: one at ~1740-1760 cm⁻¹ (carboxylic acid C=O) and another at ~1680-1700 cm⁻¹ (carbamate C=O). |

| Mass Spec. (ESI+) | Molecular Ion: Expected [M+H]⁺ at m/z 306.4 or [M+Na]⁺ at m/z 328.4. Key Fragments: A prominent fragment corresponding to the loss of the tert-butyl group ([M-56+H]⁺) or the entire Boc group ([M-100+H]⁺). |

Structure-Spectra Correlation Diagram

Caption: Correlation of key structural motifs with their expected spectroscopic signals.

Part 4: Applications in Research and Drug Development

The true value of this compound lies in its utility for rationally designing peptide-based molecules. The stereochemistry of the substituent at the 4-position of the proline ring is a critical determinant of local peptide conformation.

-

Conformational Control: Unlike 4R-substituted prolines which tend to stabilize the polyproline II (PPII) helix conformation, 4S-substituted prolines generally disfavor the PPII and α-helical conformations.[4] Instead, they can promote more extended conformations or specific turn structures, such as the δ conformation found in β-turns.[4] This predictable influence allows scientists to "tune" the shape of a peptide, which is crucial for optimizing its binding affinity and selectivity to a biological target.[2]

-

Peptidomimetic Design: The incorporation of this non-canonical amino acid is a key strategy in peptidomimetics. The benzyl group can introduce beneficial hydrophobic or π-stacking interactions at the binding site, while the constrained proline scaffold reduces the entropic penalty of binding and increases resistance to proteolytic degradation, thereby improving the pharmacokinetic profile of a potential drug candidate.

-

Probes and Inhibitors: Peptides containing this compound can be synthesized to serve as structural probes to investigate protein-protein interactions or as competitive inhibitors for enzymes and receptors where a specific turn or extended conformation is required for recognition.[2]

Conclusion

This compound is more than just a protected amino acid; it is a sophisticated molecular tool for controlling peptide architecture. This guide has provided a robust framework for its identification, synthesis, and characterization, grounded in established chemical principles. By understanding and applying the concepts outlined herein, researchers in drug discovery and chemical biology can effectively leverage this compound to engineer peptides with tailored structures and enhanced biological functions.

References

- Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids. Benchchem.

- This compound, CAS 83623-78-3. Santa Cruz Biotechnology.

- Verma, S., et al. (2020). Conformational landscape of substituted prolines. PubMed Central, NIH.

- Synthesis of 4-(Arylmethyl)proline Derivatives.

- Pati, H. N., et al. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. PubMed Central, NIH.

- N-Boc-(4R)-4-benzyl-L-proline 95% | CAS. Advanced ChemBlocks.

- This compound synthesis. ChemicalBook.

- Mádler, M. M., et al. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central, NIH.

- Stereoselective Synthesis of Quaternary Proline Analogues. PubMed Central, NIH.

- Dual protection of amino functions involving Boc. RSC Publishing.

- Meneghetti, F., et al. (2020).

- Synthesis of L-Pro1. The Royal Society of Chemistry.

- Synthesis of Boc-protected bicycloproline. PubMed Central, NIH.

- Boc Protected Amino Acids. Vector Labs.

- BOC-amino acids. BOC Sciences.

Sources

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 8. scbt.com [scbt.com]

A Comprehensive Technical Guide to the Spectroscopic Data of Boc-4-benzyl-L-proline

For: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide chemistry, the use of conformationally constrained amino acids is a cornerstone for designing molecules with enhanced potency, selectivity, and metabolic stability. Among these, proline derivatives stand out due to the unique structural rigidity imparted by their pyrrolidine ring. This guide focuses on Boc-4-benzyl-L-proline, a valuable building block in which the proline scaffold is functionalized with a benzyl group at the 4-position and the amine is protected by a tert-butyloxycarbonyl (Boc) group.

The precise and unambiguous characterization of such molecules is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the principal tools for this purpose. This technical guide provides a detailed analysis of the expected spectroscopic data for Boc-4-benzyl-L-proline. While a complete, experimentally-verified dataset from a single source is not publicly available, this document, drawing upon extensive data from related structures and foundational spectroscopic principles, presents a robust and scientifically-grounded prediction of the spectral characteristics of this important molecule.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering scheme for the atoms in Boc-4-benzyl-L-proline will be used.

Introduction: The Strategic Role of Benzyl-Substituted L-Proline in Modern Synthesis

An In-Depth Technical Guide to the Chiral Properties of Benzyl-Substituted L-Proline

In the landscape of asymmetric synthesis and pharmaceutical development, the amino acid L-proline has emerged as a uniquely powerful and versatile organocatalyst.[1][2] Its rigid cyclic structure provides a defined stereochemical environment, making it a cornerstone of enantioselective transformations.[3][4] The strategic modification of the proline scaffold, particularly through benzyl substitution, unlocks a new tier of catalytic efficiency and substrate scope. Benzyl-substituted L-proline derivatives are not merely analogs; they are precision tools designed to enhance stereocontrol, solubility, and steric influence in critical chemical reactions.[4][5]

This guide serves as a technical deep-dive for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the fundamental principles governing the synthesis, characterization, and application of these vital chiral molecules. We will dissect the causality behind experimental choices, provide validated protocols for synthesis and analysis, and illustrate the mechanistic underpinnings of their catalytic prowess. The objective is to provide an authoritative resource that empowers scientists to leverage the unique chiral properties of benzyl-substituted L-proline in their own research endeavors, from fundamental organic synthesis to the development of complex, enantiomerically pure pharmaceuticals.[5][6]

Part 1: Synthesis and Stereochemical Control

The utility of any chiral molecule is predicated on its synthesis. For benzyl-substituted L-proline, the primary challenge lies in achieving the desired substitution pattern while preserving the inherent stereochemistry of the L-proline starting material. The most common derivative is N-benzyl-L-proline, where the substitution occurs at the nitrogen atom of the pyrrolidine ring.

Causality in Synthetic Strategy: N-Alkylation

The direct N-alkylation of L-proline with a benzyl halide (e.g., benzyl bromide or benzyl chloride) is a robust and widely used method.[7] The choice of base and solvent is critical for success. A moderately strong base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), is required to deprotonate the secondary amine of proline, rendering it nucleophilic. The solvent, typically an alcohol like isopropanol, facilitates the dissolution of both the proline salt and the benzyl halide, promoting the Sₙ2 reaction. The temperature is maintained around 40°C to ensure a reasonable reaction rate without promoting side reactions or racemization.[7]

Experimental Workflow: Synthesis of N-benzyl-L-proline

Below is a visual representation of the synthetic workflow, followed by a detailed, self-validating protocol.

Caption: Workflow for the synthesis of N-benzyl-L-proline.

Detailed Protocol: Synthesis of (S)-1-benzylpyrrolidine-2-carboxylic acid

This protocol is adapted from established literature procedures.[7]

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve L-proline (5.00 g, 43.4 mmol) and potassium hydroxide (9.78 g, 174.3 mmol, 4 eq.) in 50 mL of isopropanol.

-

Initial Dissolution: Heat the mixture to 40°C and stir until a clear solution is obtained. This indicates the formation of the potassium salt of proline.

-

Alkylation: Add benzyl chloride (7.50 mL, 65.2 mmol, 1.5 eq.) dropwise to the solution.

-

Reaction: Maintain the reaction temperature at 40°C and continue stirring for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of L-proline.

-

Work-up - Neutralization: After completion, cool the reaction mixture to room temperature. Carefully add 6 M HCl (aq) dropwise until the pH of the mixture is between 4 and 5. This step protonates the carboxylate and precipitates excess base.

-

Work-up - Extraction: Add 50 mL of chloroform (CHCl₃) and stir the biphasic mixture overnight. This allows for the transfer of the product into the organic layer.[7]

-

Isolation: Filter the mixture to remove the precipitated salts (KCl). Wash the collected solid with an additional 30 mL of chloroform. Combine the organic filtrates.

-

Concentration: Evaporate the solvent from the combined organic phase under reduced pressure using a rotary evaporator.

-

Purification: Treat the resulting residue with 30 mL of acetone. The product will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.

-

Final Product: Collect the white solid by filtration, wash with cold acetone, and dry under vacuum to afford pure (S)-1-benzylpyrrolidine-2-carboxylic acid. The expected yield is typically high, around 90%.[7]

Part 2: Chiral Characterization and Analysis

Confirming the chemical identity and, crucially, the enantiomeric purity of the synthesized benzyl-L-proline is paramount. A combination of spectroscopic and chromatographic techniques provides a comprehensive and self-validating analytical workflow.

Workflow for Chiral Analysis

Caption: A validated workflow for chiral and structural analysis.

Protocol 1: NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) is indispensable for confirming the covalent structure of the synthesized molecule.[8]

-

Sample Preparation: Dissolve ~10-20 mg of the dried product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Key expected signals for N-benzyl-L-proline include:

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This provides confirmation of all carbon environments, including the carbonyl carbon of the carboxylic acid (~173-175 ppm) and the aromatic carbons.[7]

-

Data Analysis: Compare the obtained spectra with literature values to confirm the successful synthesis of the target structure.[7] While standard NMR confirms the structure, it does not differentiate between enantiomers without a chiral auxiliary.[9]

Protocol 2: Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric excess (ee).[10][11]

-

System Preparation:

-

Column: Install a polysaccharide-based chiral column, such as a Chiralpak® AD-H or similar.[12] These columns are highly effective for separating a wide range of chiral compounds.

-

Mobile Phase: Prepare a mobile phase typically consisting of a mixture of hexane and ethanol, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape for acidic analytes.[12] A common starting point is 90:10 Hexane:Ethanol + 0.1% TFA.

-

-

Sample Preparation: Prepare a dilute solution of the synthesized N-benzyl-L-proline (~1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

-

Method Development & Execution:

-

Inject the sample onto the column.

-

Monitor the elution profile using a UV detector (e.g., at 254 nm).

-

If the enantiomers are not resolved, systematically adjust the percentage of ethanol in the mobile phase. Decreasing the ethanol content generally increases retention and can improve resolution.[12]

-

-

Data Analysis:

-

The result should be a single major peak corresponding to the L-enantiomer.

-

To validate the method, a racemic (50:50) sample of D- and L-N-benzyl-proline should be injected to confirm the separation of two distinct peaks.

-

Calculate the enantiomeric excess using the formula: ee (%) = [(Area L - Area D) / (Area L + Area D)] * 100. For a successful synthesis, the ee should be >99%.

-

Part 3: Application in Asymmetric Organocatalysis

The true value of benzyl-substituted L-proline lies in its application as an organocatalyst, particularly in asymmetric aldol reactions.[13][14] The benzyl group enhances the catalyst's performance by increasing its solubility in organic solvents and providing steric bulk that can influence the transition state, leading to higher enantioselectivity.

Mechanism: The Proline-Catalyzed Aldol Reaction

The catalytic cycle proceeds through a nucleophilic enamine intermediate, a mechanism shared with Class I aldolase enzymes.[15][16] The benzyl group on the nitrogen atom does not fundamentally change this pathway but modulates its stereochemical outcome.

Caption: Mechanism of the N-benzyl-L-proline catalyzed aldol reaction.

The key to enantioselectivity lies in the transition state. The chiral pyrrolidine ring directs the enamine to attack one specific face (the re-face or si-face) of the aldehyde.[17] The carboxylic acid moiety of the proline catalyst activates the aldehyde through hydrogen bonding, forming a well-organized, chair-like transition state that minimizes steric hindrance and dictates the stereochemical outcome.[3][18]

Performance Data in Catalysis

The effectiveness of benzyl-substituted L-proline derivatives is demonstrated by the high yields and enantioselectivities achieved in various reactions.

| Catalyst System | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Protonated N'-benzyl-N'-L-prolyl-L-proline hydrazide | Aldol: Aromatic Aldehydes + Ketones | High | Up to 99% | [19][20] |

| L-Proline | Aldol: Acetone + p-nitrobenzaldehyde | 68% | 76% | [17] |

| L-Proline derived organocatalyst | Mannich: Aldehyde + Acetone + p-anisidine | 50% | 94% | [21] |

This table highlights that modifications to the proline structure, such as the incorporation of a benzyl group into more complex derivatives, can lead to exceptionally high levels of stereocontrol.

Conclusion

Benzyl-substituted L-proline represents a significant advancement in the field of organocatalysis and chiral synthesis. Its preparation from an inexpensive, naturally occurring amino acid, coupled with its enhanced performance in organic media, makes it an invaluable tool for chemists. This guide has detailed the robust synthesis, rigorous analytical validation, and powerful catalytic application of this molecule. By understanding the interplay between its structure, chiral properties, and catalytic mechanism, researchers are well-equipped to design and execute highly selective chemical transformations, paving the way for the efficient synthesis of complex chiral molecules for the pharmaceutical and materials science industries.[1][5]

References

-

Calaza, M. I., & Cativiela, C. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. European Journal of Organic Chemistry, 2008(21), 3427–3448. Available at: [Link]

-

Zondlo, N. J., & Thomas, K. M. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 135(1), 1-13. Available at: [Link]

-

List, B., Pojarliev, P., & Martin, H. J. (2001). New mechanistic studies on the proline-catalyzed aldol reaction. The Journal of Organic Chemistry, 66(25), 8539-8547. Available at: [Link]

-

Lixin, R. (2023). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Organic and Inorganic Chemistry. Available at: [Link]

-

Notz, W., & List, B. (2007). organocatalytic asymmetric synthesis using proline and related molecules. part 1. Tetrahedron, 63(47), 11683-11703. Available at: [Link]

-

Wang, W., Wang, J., & Li, H. (2006). Protonated N'-benzyl-N'-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction. Chemical Communications, (2), 215-217. Available at: [Link]

-

Córdova, A., Reed, N. N., Ashley, J. A., & Janda, K. D. (1999). Convenient Synthesis of L-proline Benzyl Ester. Bioorganic & Medicinal Chemistry Letters, 9(21), 3119-3122. Available at: [Link]

-

Al-Amin, M., Akter, M., & Hasan, M. M. (2015). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Journal of Chemistry, 2015, 1-8. Available at: [Link]

-

Wikipedia contributors. (2023). Proline organocatalysis. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Al-Amin, M. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Royal Society of Chemistry. Available at: [Link]

-

Karoyan, P., & Chassaing, G. (2007). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 12(6), 1269-1296. Available at: [Link]

-

List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. Available at: [Link]

-

Saikia, B. S., et al. (2024). L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. Polycyclic Aromatic Compounds. Available at: [Link]

-

Hovhannisyan, A. A., et al. (2020). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 25(18), 4248. Available at: [Link]

-

Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. Available at: [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Advanced_Organic_Chemistry_(Pan) /10%3A_Organocatalysis_in_Asymmetric_Synthesis/10.01%3A_Chiral_Proline_Based_Reactions]([Link] /10%3A_Organocatalysis_in_Asymmetric_Synthesis/10.01%3A_Chiral_Proline_Based_Reactions)

-

Wang, W., Wang, J., & Li, H. (2006). Protonated N′-benzyl-N′-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction. Chemical Communications. Available at: [Link]

-

Thomas, K. M., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]

-

Valence Labs. (n.d.). L-Proline Benzyl Ester Hydrochloride | 16652-71-4. Valence Labs. Available at: [Link]

-

Wang, Y., et al. (2010). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 12-18. Available at: [Link]

-

Sayyed, F. B., & Sudalai, A. (2005). Proline and benzylpenicillin derivatives grafted into mesoporous MCM-41: Novel organic–inorganic hybrid catalysts for direct aldol reaction. Journal of Chemical Sciences, 117(5), 491-497. Available at: [Link]

-

Naziroglu, H. N., et al. (2011). Application of L-proline derivatives as chiral shift reagents for enantiomeric recognition of carboxylic acids. Chirality, 23(6), 463-471. Available at: [Link]

-

Sinnaeve, D., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2, 795–813. Available at: [Link]

-

Sinnaeve, D., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance Discussions. Available at: [Link]

-

Ali, M. A., et al. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Serbian Chemical Society, 79(10), 1187-1199. Available at: [Link]

-

Valence Labs. (2024). The Role of L-Proline Benzyl Ester HCl in Peptide Synthesis. Valence Labs Blog. Available at: [Link]

-

Grewer, C., et al. (2017). Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2. Bioorganic & Medicinal Chemistry, 25(3), 1206-1215. Available at: [Link]

-